
6-(3-Oxo-1,4-diazepan-1-yl)picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-Oxo-1,4-diazepan-1-yl)picolinic acid is a chemical compound with the molecular formula C11H13N3O3 and a molecular weight of 235.24 g/mol. This compound is characterized by its unique structure, which includes a picolinic acid moiety linked to a 3-oxo-1,4-diazepane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Oxo-1,4-diazepan-1-yl)picolinic acid typically involves multiple steps, starting with the preparation of the picolinic acid core. The 3-oxo-1,4-diazepane ring is then introduced through a series of reactions, including cyclization and oxidation processes. Reaction conditions such as temperature, pressure, and the use of specific catalysts are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process is designed to be cost-effective and scalable, ensuring consistent quality and purity of the final product.
化学反应分析
Types of Reactions: 6-(3-Oxo-1,4-diazepan-1-yl)picolinic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed to introduce different functional groups into the compound.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products are valuable for further research and development in various fields.
科学研究应用
6-(3-Oxo-1,4-diazepan-1-yl)picolinic acid has a wide range of applications in scientific research. It is used as a building block in the synthesis of more complex molecules, serving as a precursor for the development of new drugs and materials. In biology, it is utilized in studies related to enzyme inhibition and receptor binding. In medicine, it has potential therapeutic applications, including the treatment of neurological disorders and inflammatory diseases. In industry, it is used in the production of advanced materials and chemical intermediates.
作用机制
The mechanism by which 6-(3-Oxo-1,4-diazepan-1-yl)picolinic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism of action depends on the specific application and the molecular targets involved.
相似化合物的比较
6-(3-Oxo-1,4-diazepan-1-yl)picolinic acid is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
6-(3-Oxo-1,4-diazepan-1-yl)nicotinic acid
6-(3-Oxo-1,4-diazepan-1-yl)pyridine-2-carboxylic acid
6-(3-Oxo-1,4-diazepan-1-yl)pyridine-3-carboxylic acid
These compounds share the 3-oxo-1,4-diazepane ring but differ in their substituents, leading to variations in their chemical and biological properties
属性
IUPAC Name |
6-(3-oxo-1,4-diazepan-1-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c15-10-7-14(6-2-5-12-10)9-4-1-3-8(13-9)11(16)17/h1,3-4H,2,5-7H2,(H,12,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLSVQMZIDYKNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CN(C1)C2=CC=CC(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
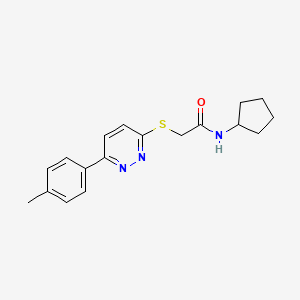
![1-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2996433.png)
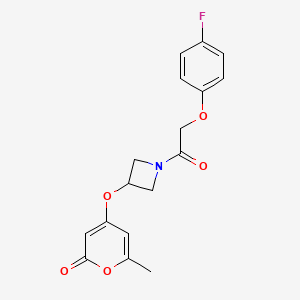
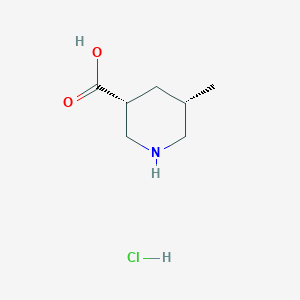
![4-(3,4-difluorobenzyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2996436.png)
![N-(3,4-dimethoxyphenethyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2996440.png)
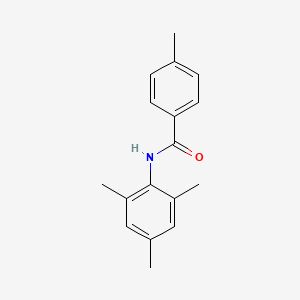
![2,4-dichloro-1-{[({2-[(4-chlorophenyl)sulfanyl]phenyl}methyl)sulfanyl]methyl}benzene](/img/structure/B2996442.png)
![Methyl 6-[(4-chlorophenyl)sulfanyl]-5-cyano-2-methylnicotinate](/img/structure/B2996443.png)
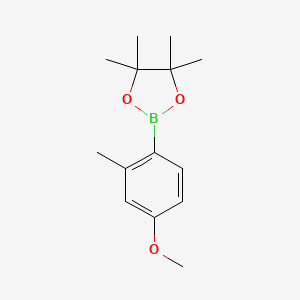

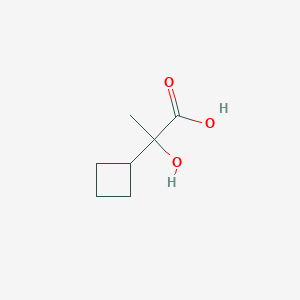
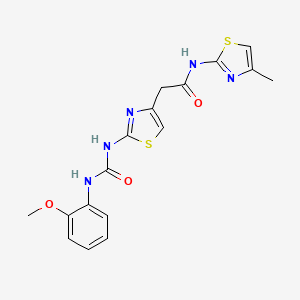
![2-(4-ETHOXYPHENYL)-5-METHYL-4-({[2-(2-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-1,3-OXAZOLE](/img/structure/B2996454.png)
